(S)-3-氨基-2-(羟甲基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

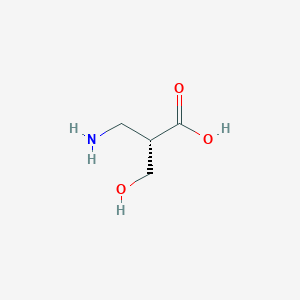

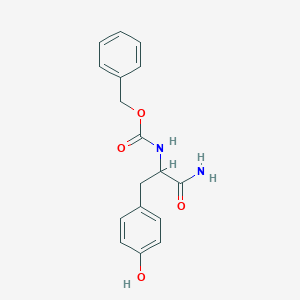

“(S)-3-amino-2-(hydroxymethyl)propanoic acid” is a chemical compound with the linear formula C4H9NO3 . It is used in laboratory chemicals and for the synthesis of substances .

Molecular Structure Analysis

The empirical formula of “(S)-3-amino-2-(hydroxymethyl)propanoic acid” is C4H9NO3 . The molecular weight is 119.12 . The SMILES string representation is NCC@@HC(O)=O .Physical And Chemical Properties Analysis

The compound is a powder form . It has an optical activity of [α]/D -5.0±0.5°, c = 1 in 5 M HCl . The composition includes carbon (39.5-41.1%) and nitrogen (11.2-12.2%) .科学研究应用

生物技术和化学应用

乳酸与(S)-3-氨基-2-(羟甲基)丙酸通过代谢途径密切相关,是合成可生物降解聚合物和各种化学品的关键生物分子。它作为丙酮酸、丙烯酸、1,2-丙二醇和乳酸酯的前体,展示了生物基化学品在绿色化学和可持续发展中的潜力(Gao, Ma, & Xu, 2011)。这突显了生物技术途径在从可再生资源生产增值化学品方面的重要性。

生物医学工程和聚合物科学

生物医学工程领域受益于(S)-3-氨基-2-(羟甲基)丙酸衍生物的应用,特别是在基于聚(氨基酸)的高支化聚合物的开发中。这些聚合物由于其生物相容性、生物降解性和作为基因和药物传递载体的潜力,对各种生物医学应用具有前景。一些氨基酸,如L-赖氨酸和L-谷氨酸的不对称AB2结构有助于支化结构的形成,突显了这些化合物在推动药物传递系统和其他医疗应用中的作用(Thompson & Scholz, 2021)。

农业和食品科学

在食品科学领域,包括(S)-3-氨基-2-(羟甲基)丙酸衍生物在内的支链醛类化合物在发酵和非发酵产品中作为风味化合物的作用是显著的。这些化合物从氨基酸中的生产和降解途径对于控制各种食品的风味特征至关重要,展示了化学和食品科学在提高食品质量和消费者满意度方面的交叉点(Smit, Engels, & Smit, 2009)。

环境应用

(S)-3-氨基-2-(羟甲基)丙酸及其衍生物还在环境科学中找到应用,特别是在从生物质开发可持续材料和化学品方面。例如,从植物生物质生产的5-羟甲基糠醛(HMF)及其衍生物为化工行业提供了可持续替代品,取代了非可再生的碳氢化合物来源。这包括单体、聚合物和功能材料的生产,突显了该化合物在向生物基经济转型中的作用(Chernyshev, Kravchenko, & Ananikov, 2017)。

作用机制

Target of Action

(S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as propionic acid, is a three-carbon organic acid that has wide industrial applications . It is used as an antimicrobial food additive for preservation and flavoring . Propionic acid and its derivatives are also used in pharmaceuticals .

Mode of Action

Propionic acid exerts its effects through various metabolic pathways . It is first converted to propionyl coenzyme A (propionyl-CoA), which can directly enter either beta oxidation or the citric acid cycles . As propionic acid has three carbons, it forms propionyl-CoA . In the majority of vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerised to L-methylmalonyl-CoA .

Biochemical Pathways

Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The conversion of propionyl-CoA to methylmalonyl-CoA is a crucial step in the propionate metabolism pathway .

Pharmacokinetics

The pharmacokinetics of propionic acid and its derivatives are complex and involve several factors. For instance, the absorption of propionic acid is rapid and complete when given orally . Propionic acid binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of propionic acid and a reduced area under the plasma concentration-time curve (AUC) of the total drug .

Result of Action

The result of propionic acid’s action is multifaceted. It acts as an antimicrobial agent for food preservation . In pharmaceuticals, it elicits a preservative, bacteriostatic effect . Moreover, propionic acid and its derivatives have been evaluated for their anticancer and antioxidant activities .

Action Environment

The action, efficacy, and stability of propionic acid can be influenced by various environmental factors. For instance, the degradability of propionic acid derivatives in vivo can be influenced by the type of scaffold used in their synthesis . Furthermore, the use of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, can reduce the cost of propionic acid fermentation .

属性

IUPAC Name |

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590828 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-amino-2-(hydroxymethyl)propanoic acid | |

CAS RN |

930784-11-5 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)